
ethyl 2,2-dimethylhex-4-ynoate
Übersicht
Beschreibung
ethyl 2,2-dimethylhex-4-ynoate is an organic compound belonging to the ester family It is characterized by its unique structure, which includes an ethyl ester group attached to a 2,2-dimethyl-4-hexynoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: ethyl 2,2-dimethylhex-4-ynoate can be synthesized through the esterification of 2,2-dimethyl-4-hexynoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of ethyl 2,2-dimethyl-4-hexynoate may involve continuous flow processes where the reactants are continuously fed into a reactor. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol group, resulting in the formation of 2,2-dimethyl-4-hexynol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: 2,2-dimethyl-4-hexynoic acid.
Reduction: 2,2-dimethyl-4-hexynol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
ethyl 2,2-dimethylhex-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,2-dimethyl-4-hexynoate involves its interaction with various molecular targets, depending on the specific reaction or application. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The compound’s reactivity is influenced by the presence of the triple bond and the steric effects of the dimethyl groups.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: A simple ester with a similar ethyl ester group but lacking the triple bond and dimethyl groups.
Methyl butyrate: Another ester with a different alkyl group and no triple bond.
Ethyl propionate: Similar in structure but with a different carbon chain length.
Uniqueness: ethyl 2,2-dimethylhex-4-ynoate is unique due to the presence of the triple bond and the dimethyl groups, which confer distinct chemical properties and reactivity compared to other esters. These structural features make it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
ethyl 2,2-dimethylhex-4-ynoate |
InChI |
InChI=1S/C10H16O2/c1-5-7-8-10(3,4)9(11)12-6-2/h6,8H2,1-4H3 |
InChI-Schlüssel |
TVHKUUUOFPSCLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)CC#CC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
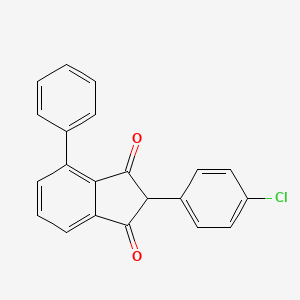

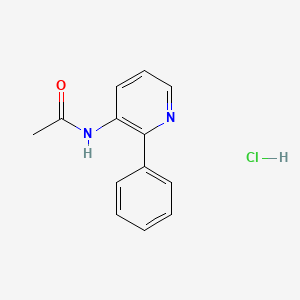
![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)

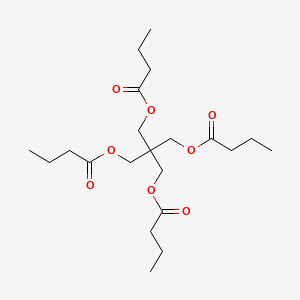
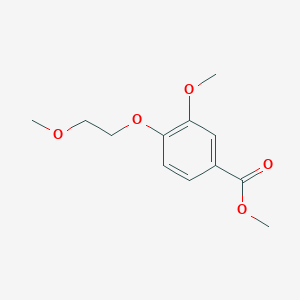
![tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)

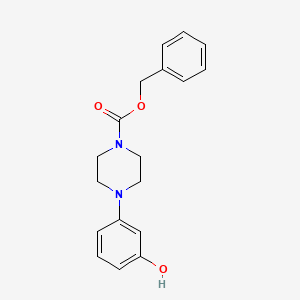

![3-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]propanoic acid](/img/structure/B8616303.png)
![4-[2-(4-Methyl-1-piperazinyl)-4-thiazolyl]benzoic acid hydrobromide](/img/structure/B8616307.png)

